(R)-3-Methylpiperidine

Vue d'ensemble

Description

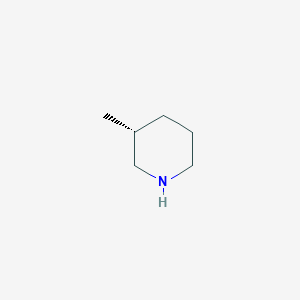

®-3-Methylpiperidine is a chiral organic compound belonging to the class of piperidines. It is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom, with a methyl group attached to the third carbon atom in the ring. The ®-configuration indicates that the compound is the enantiomer with the specific three-dimensional arrangement of atoms that follows the Cahn-Ingold-Prelog priority rules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: ®-3-Methylpiperidine can be synthesized through several methods. One common approach involves the reduction of 3-methylpyridine using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction typically proceeds under anhydrous conditions to prevent the decomposition of the reducing agent.

Industrial Production Methods: In industrial settings, ®-3-Methylpiperidine is often produced via catalytic hydrogenation of 3-methylpyridine using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred due to its efficiency and scalability.

Types of Reactions:

Oxidation: ®-3-Methylpiperidine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4).

Substitution: ®-3-Methylpiperidine can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), peracids.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxides, other oxidized derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated piperidines.

Applications De Recherche Scientifique

Synthesis and Mechanism of Action

(R)-3-Methylpiperidine serves as a versatile building block in the synthesis of more complex organic molecules. Its mechanism of action often involves its role as a ligand that interacts with various biological targets, such as receptors and enzymes. The nitrogen atom in the piperidine ring facilitates hydrogen bonding and coordination with metal ions, influencing its biological activity.

Medicinal Chemistry

This compound is extensively studied for its potential therapeutic properties:

- Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Activity : Some derivatives demonstrate antimicrobial properties against various pathogens, suggesting potential applications in infection control .

- Antithrombotic Activity : It has been explored as an intermediate in the synthesis of anticoagulant drugs like argatroban, which is used to treat coronary artery disease and stroke.

Organic Synthesis

This compound is utilized in the synthesis of various pharmaceutical compounds:

- Building Block for Drug Development : It is employed in the asymmetric synthesis of chiral compounds, enhancing the efficacy and selectivity of drug candidates .

- Fluoroquinolone Derivatives : Studies have shown that this compound can be incorporated into fluoroquinolone derivatives, which possess significant antibacterial activity against both Gram-positive and Gram-negative strains .

Case Study 1: Neuroprotective Properties

A study evaluated the neuroprotective effects of this compound derivatives in models of Alzheimer's disease. The results indicated that specific derivatives could reduce amyloid-beta toxicity in neuronal cultures, suggesting their potential use in therapeutic strategies for neurodegenerative disorders .

Case Study 2: Antimicrobial Activity

Research involving the synthesis of new piperidine derivatives demonstrated notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications on the activity profile of these compounds, providing insights into their design for clinical applications .

Comparison with Related Compounds

| Compound | Structure Features | Applications |

|---|---|---|

| (S)-3-Methylpiperidine | Enantiomer with different properties | Similar applications but varied efficacy |

| Piperidine | Parent compound without methyl group | Basic piperidine applications |

| N-Methylpiperidine | Methyl group on nitrogen | Different pharmacological profiles |

Mécanisme D'action

The mechanism of action of ®-3-Methylpiperidine depends on its specific application and the molecular targets it interacts with. In general, the compound can act as a ligand that binds to specific receptors or enzymes, modulating their activity. The nitrogen atom in the piperidine ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparaison Avec Des Composés Similaires

(S)-3-Methylpiperidine: The enantiomer of ®-3-Methylpiperidine with a different three-dimensional arrangement of atoms.

Piperidine: The parent compound without the methyl group.

N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom instead of the carbon atom.

Uniqueness: ®-3-Methylpiperidine is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer (S)-3-Methylpiperidine. The presence of the methyl group at the third carbon atom also distinguishes it from other piperidine derivatives, influencing its chemical reactivity and physical properties.

Activité Biologique

(R)-3-Methylpiperidine, a chiral organic compound characterized by a six-membered saturated heterocyclic ring containing one nitrogen atom and five carbon atoms with a methyl group at the third carbon, has garnered attention in medicinal chemistry due to its unique biological activities and interactions. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

- Chemical Formula : C₆H₁₃N

- Molecular Weight : 99.18 g/mol

- Physical State : Colorless liquid with a distinctive odor, soluble in water.

The biological activity of this compound is largely attributed to its ability to act as a ligand that interacts with various biological targets, including receptors and enzymes. The nitrogen atom in the piperidine ring allows for hydrogen bonding and coordination with metal ions, influencing its pharmacological properties.

Potential Interactions:

- Neurotransmitter Systems : It may influence neurotransmitter release and receptor activity, particularly in cognitive functions.

- Enzymatic Activity : Acts as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

Biological Activities

Research indicates that this compound and its derivatives exhibit several biological activities:

- Antimicrobial Properties : Some studies suggest that derivatives of this compound possess antimicrobial effects against various pathogens.

- Neuroprotective Effects : Investigations into its neuroprotective capabilities highlight potential applications in treating neurodegenerative diseases.

- Antithrombotic Activity : Its derivatives have been explored for their role as intermediates in the synthesis of anticoagulant drugs like argatroban, which is used to treat conditions such as coronary artery disease and stroke .

Synthesis Methods

Several synthetic routes have been developed for this compound, emphasizing its utility in asymmetric synthesis:

- Alkylation of Picoline : Involves the alkylation of 4-picoline followed by hydrogenation to yield the desired piperidine derivative.

- Isocyanide-Based Multicomponent Reactions : These reactions have proven useful for generating structurally diverse piperidine derivatives with high diastereoselectivity .

Study 1: Antithrombotic Properties

A study published in the European Journal of Organic Chemistry detailed a synthetic approach to argatroban using this compound as a key intermediate. The resulting compound demonstrated significant anticoagulant activity in vitro and has been utilized clinically for patients experiencing heparin-induced thrombocytopenia .

Study 2: Neuroprotective Effects

Research conducted on the neuroprotective effects of this compound derivatives revealed their potential to stabilize neuromuscular transmission in models of amyotrophic lateral sclerosis (ALS). These findings suggest that compounds derived from this compound could be promising candidates for further therapeutic development .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (S)-3-Methylpiperidine | Enantiomer | Opposite stereochemistry affecting biological activity |

| 4-Methylpiperidine | Piperidine Derivative | Methyl substitution at the fourth position |

| 1-Ethyl-3-methyl-3-piperidinecarboxylic acid | Piperidine Derivative | Ethyl substitution at the first position |

| Quinuclidine-3-carboxylic acid | Bicyclic Structure | Distinct bicyclic structure influencing activity |

Analyse Des Réactions Chimiques

Reductive Amination and Alkylation

(R)-3-Methylpiperidine participates in reductive amination and alkylation to form substituted derivatives.

Key Reactions:

-

Reductive Amination with Formaldehyde :

Reacting (R)-3-aminopiperidine with formaldehyde and sodium cyanoborohydride in methanol/water yields (R)-3-amino-1-methylpiperidine with 72% efficiency .

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| (R)-3-aminopiperidine + CH₂O | NaBH₃CN, MeOH/H₂O, 20°C | (R)-3-amino-1-methylpiperidine | 72% |

-

Alkylation via Enamide Anions :

Alkylation using LDA or Grignard reagents at the 3-position produces 3-alkylpiperidines, though yields are low (0.5–7%) . Competing N-alkylation and dialkylation are observed.

Catalytic Hydrogenation and Debenzylation

The benzyl-protected derivatives undergo catalytic hydrogenation for deprotection:

-

Debenzylation :

Hydrogenolysis of N-benzyl-(R)-3-methylpiperidine derivatives using Pd/C or Raney Ni in methanol removes benzyl groups efficiently (>95% yield) .

| Substrate | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| N-Benzyl-(R)-3-methylpiperidine | Pd/C (10%) | H₂ (1–10 atm), MeOH, 25°C | This compound | >95% |

Acid-Base Reactions and Salt Formation

The secondary amine reacts exothermically with acids to form stable salts :

-

Neutralization :

Reacting with HCl or H₂SO₄ produces water-soluble hydrochlorides or sulfates.

| Acid | Product | Reactivity Notes | Source |

|---|---|---|---|

| HCl | This compound hydrochloride | Exothermic, forms hygroscopic salt | |

| H₂SO₄ | This compound sulfate | Stable crystalline solid |

Enzymatic Resolution and Derivatization

This compound derivatives are synthesized via biocatalytic methods:

-

Lipase-Catalyzed Kinetic Resolution :

Candida antarctica lipase B resolves racemic alcohols into (R)-enantiomers with 97.8% ee via acetylation/deacetylation .

| Step | Conditions | Outcome | ee | Source |

|---|---|---|---|---|

| Acetylation | Lipase B, vinyl acetate, 37°C | (R)-acetate (82.1% ee) | 82.1% | |

| Deacetylation | Lipase B, phosphate buffer | (R)-alcohol (97.8% ee) | 97.8% |

Oxidation and Functionalization

This compound undergoes oxidation at the methyl group or nitrogen:

-

Methyl Oxidation :

Using KMnO₄ or CrO₃ converts the methyl group to a carboxylic acid, forming (R)-3-piperidinecarboxylic acid.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous, Δ | (R)-3-piperidinecarboxylic acid | ~60% |

Nucleophilic Substitution

The nitrogen lone pair enables nucleophilic reactivity:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| CH₃I | EtOH, reflux | (R)-3-methylpiperidinium iodide | Ionic liquids |

Cyclization and Heterocycle Formation

This compound serves as a precursor in heterocyclic synthesis:

Propriétés

IUPAC Name |

(3R)-3-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGMWWXJUXDNJN-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423805 | |

| Record name | (R)-3-Methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16078-25-4 | |

| Record name | (R)-3-Methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.